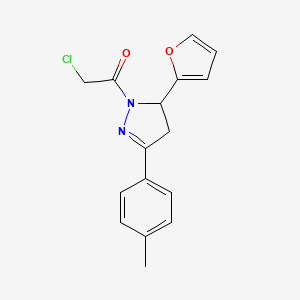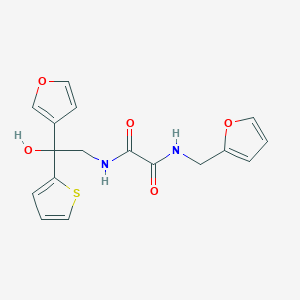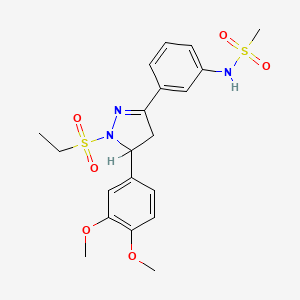
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” often involves the use of heterocyclic compounds . For instance, imidazole, a five-membered heterocyclic moiety, is known to be a key component in the development of new drugs . Similarly, pyrazole, another five-membered heterocyclic compound, is used as a scaffold in the synthesis of bioactive chemicals .Molecular Structure Analysis
The molecular structure of “this compound” is based on a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” are often complex and involve multiple steps . For instance, the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine .Scientific Research Applications
Organic Synthesis and Catalysis
- One-pot Synthesis of Highly Functionalized Pyrano[2,3-c]pyrazole Derivatives : A facile one-pot, multicomponent protocol utilizing urea as a catalyst was reported for the synthesis of pyrano[2,3-c]pyrazole derivatives. This process involves domino Knoevenagel condensation, Michael addition, and cyclic reaction steps, highlighting urea's role in promoting efficient synthesis with good yield and environmentally benign by-products (Li et al., 2017).
Heterocyclic Chemistry and Antitumor Activity
- Synthesis of Novel Pyrazolo[3,4-d]pyrimidine and Pyrazole Derivatives as Anti-tumor Agents : This research outlines the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, demonstrating significant antitumor activity in both mouse and human cancer cell lines. The synthesis route involves condensation and cyclocondensation reactions of urea and related compounds, showcasing the versatility of urea derivatives in developing potential therapeutic agents (Nassar et al., 2015).
Material Science and Chemosensors
- Physicochemical and Photophysical Investigation of Carbazole Containing Pyrazoline-Benzothiazole : A study on the synthesis of pyrazoline-benzothiazole derivative and its application as a fluorescent chemosensor for detecting metal ions such as Cu2+, Fe3+, and Fe2+. This research emphasizes the role of urea derivatives in developing sensitive and selective sensors for environmental and biological applications (Asiri et al., 2019).
Molecular Structure and Chemical Properties
- Molecular Structure of 1,4-bis(substituted-carbonyl)benzene : This study combines experimental and theoretical approaches to analyze the structure and properties of compounds synthesized from pyrazole derivatives and terephthaloyl dichloride. It highlights the utility of urea derivatives in structural chemistry for understanding the molecular geometry, electronic properties, and reactivity of complex organic compounds (Khan et al., 2020).
Anticancer Research
- 1-Aryl-3-(2-chloroethyl) Ureas as Potential Anticancer Agents : This research focuses on the synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents. By comparing the cytotoxicity of these compounds to known chemotherapeutic agents, the study provides insights into the design of new therapeutic molecules based on urea derivatives (Gaudreault et al., 1988).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, suggesting a broad spectrum of potential effects .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting a broad spectrum of potential effects .
properties
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)14-13-22-21(26)23-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCKHUYHDZXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2877109.png)


![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)

![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)


![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)
